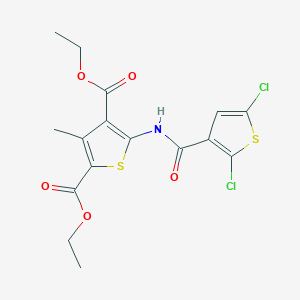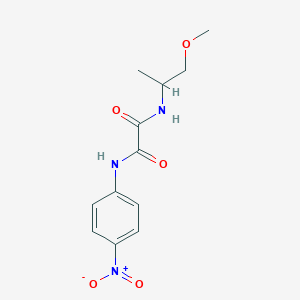
N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 274.27 g/mol.
Wissenschaftliche Forschungsanwendungen
N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the concentration of acetylcholine, which is important for cognitive function and memory.
Wirkmechanismus
N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide is an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine in the brain. N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide binds to the active site of these enzymes, preventing them from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine, which enhances cognitive function and memory.
Biochemical and Physiological Effects
N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the concentration of acetylcholine. N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide has also been shown to have a high selectivity for acetylcholinesterase and butyrylcholinesterase, making it a useful tool for studying these enzymes. However, N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide has some limitations, including its low water solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide. One potential application is in the development of drugs for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain. N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide could be used as a lead compound for the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide could also be used as a tool for studying the role of acetylcholine in other physiological processes, such as muscle contraction and neurotransmission. Additionally, N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide could be modified to improve its solubility and reduce its toxicity, making it a more useful compound for scientific research.
In conclusion, N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide is a promising compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide's ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase makes it a useful tool for studying these enzymes and their role in cognitive function and memory. N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide's stability and ease of synthesis make it a useful compound for lab experiments, although its low water solubility and potential toxicity at high concentrations are limitations. Future research on N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide could lead to the development of drugs for the treatment of Alzheimer's disease and a better understanding of the role of acetylcholine in physiological processes.
Synthesemethoden
N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide can be synthesized by reacting 4-nitrophenylhydrazine with 1-methoxypropan-2-amine in the presence of oxalyl chloride. The reaction takes place at room temperature and yields N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide as a white crystalline powder. The synthesis method of N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide is simple and cost-effective, making it a promising compound for further research.
Eigenschaften
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-8(7-20-2)13-11(16)12(17)14-9-3-5-10(6-4-9)15(18)19/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZBLZDLVGXPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

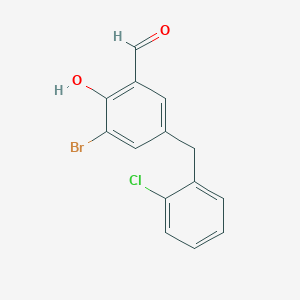
![3-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2908831.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2908833.png)
![N-[1-(1-Methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2908834.png)
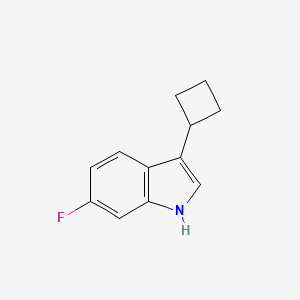

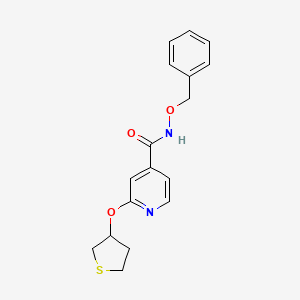

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2908841.png)
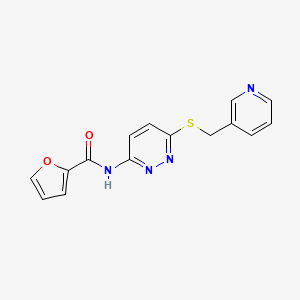
![2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole](/img/structure/B2908846.png)
![2-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2908847.png)
